molecular formula C27H34O4SSi B8151144 (R)-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate

(R)-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate

Cat. No.: B8151144
M. Wt: 482.7 g/mol
InChI Key: YDZVUWRSLFESID-HSZRJFAPSA-N
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Description

®-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate is an organic compound that features both silyl ether and sulfonate ester functional groups. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate typically involves the protection of a hydroxyl group with a tert-butyldiphenylsilyl (TBDPS) group, followed by the formation of a sulfonate ester. The general steps are as follows:

    Protection of Hydroxyl Group: The hydroxyl group of ®-4-hydroxybutan-2-ol is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine.

    Formation of Sulfonate Ester: The protected alcohol is then reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine to form the sulfonate ester.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions using similar reagents and conditions as described above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as alkoxides, thiolates, or amines.

    Deprotection: The tert-butyldiphenylsilyl group can be removed under acidic or fluoride ion conditions to regenerate the free hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, thiolates, or amines, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used for deprotection.

Major Products

    Nucleophilic Substitution: The major products are the corresponding substituted butan-2-yl derivatives.

    Deprotection: The major product is ®-4-hydroxybutan-2-yl 4-methylbenzenesulfonate.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of chiral building blocks for pharmaceuticals and natural products.

Biology and Medicine

Industry

In the industrial context, such compounds may be used in the production of specialty chemicals, including advanced materials and polymers.

Mechanism of Action

The mechanism of action for ®-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate primarily involves its reactivity as a protected alcohol and a sulfonate ester. The silyl ether group provides stability and can be selectively removed, while the sulfonate ester group is a good leaving group for nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Hydroxybutan-2-yl 4-methylbenzenesulfonate: Lacks the silyl protection group.

    ®-4-((tert-Butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate: Uses a different silyl protecting group.

    ®-4-((tert-Butyldiphenylsilyl)oxy)butan-2-yl methanesulfonate: Uses a different sulfonate ester group.

Uniqueness

The combination of the tert-butyldiphenylsilyl protecting group and the 4-methylbenzenesulfonate ester in ®-4-((tert-butyldiphenylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate provides unique reactivity and stability characteristics, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[(2R)-4-[tert-butyl(diphenyl)silyl]oxybutan-2-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O4SSi/c1-22-16-18-24(19-17-22)32(28,29)31-23(2)20-21-30-33(27(3,4)5,25-12-8-6-9-13-25)26-14-10-7-11-15-26/h6-19,23H,20-21H2,1-5H3/t23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVUWRSLFESID-HSZRJFAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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